Cas no 2228090-28-4 (3-(thiolan-2-yl)methylpyrrolidin-3-ol)
3-(thiolan-2-yl)methylpyrrolidin-3-ol Chemical and Physical Properties
Names and Identifiers
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- 3-(thiolan-2-yl)methylpyrrolidin-3-ol
- 2228090-28-4
- 3-[(thiolan-2-yl)methyl]pyrrolidin-3-ol
- EN300-1777429
-
- Inchi: 1S/C9H17NOS/c11-9(3-4-10-7-9)6-8-2-1-5-12-8/h8,10-11H,1-7H2
- InChI Key: LPHWKKYONISNBD-UHFFFAOYSA-N
- SMILES: S1CCCC1CC1(CNCC1)O
Computed Properties
- Exact Mass: 187.10308534g/mol
- Monoisotopic Mass: 187.10308534g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 57.6Ų
3-(thiolan-2-yl)methylpyrrolidin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1777429-0.05g |
3-[(thiolan-2-yl)methyl]pyrrolidin-3-ol |
2228090-28-4 | 0.05g |
$1212.0 | 2023-09-20 | ||
| Enamine | EN300-1777429-0.1g |
3-[(thiolan-2-yl)methyl]pyrrolidin-3-ol |
2228090-28-4 | 0.1g |
$1269.0 | 2023-09-20 | ||
| Enamine | EN300-1777429-0.25g |
3-[(thiolan-2-yl)methyl]pyrrolidin-3-ol |
2228090-28-4 | 0.25g |
$1328.0 | 2023-09-20 | ||
| Enamine | EN300-1777429-0.5g |
3-[(thiolan-2-yl)methyl]pyrrolidin-3-ol |
2228090-28-4 | 0.5g |
$1385.0 | 2023-09-20 | ||
| Enamine | EN300-1777429-1.0g |
3-[(thiolan-2-yl)methyl]pyrrolidin-3-ol |
2228090-28-4 | 1g |
$1442.0 | 2023-06-02 | ||
| Enamine | EN300-1777429-2.5g |
3-[(thiolan-2-yl)methyl]pyrrolidin-3-ol |
2228090-28-4 | 2.5g |
$2828.0 | 2023-09-20 | ||
| Enamine | EN300-1777429-5.0g |
3-[(thiolan-2-yl)methyl]pyrrolidin-3-ol |
2228090-28-4 | 5g |
$4184.0 | 2023-06-02 | ||
| Enamine | EN300-1777429-10.0g |
3-[(thiolan-2-yl)methyl]pyrrolidin-3-ol |
2228090-28-4 | 10g |
$6205.0 | 2023-06-02 | ||
| Enamine | EN300-1777429-1g |
3-[(thiolan-2-yl)methyl]pyrrolidin-3-ol |
2228090-28-4 | 1g |
$1442.0 | 2023-09-20 | ||
| Enamine | EN300-1777429-5g |
3-[(thiolan-2-yl)methyl]pyrrolidin-3-ol |
2228090-28-4 | 5g |
$4184.0 | 2023-09-20 |
3-(thiolan-2-yl)methylpyrrolidin-3-ol Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 3-(thiolan-2-yl)methylpyrrolidin-3-ol
Introduction to 3-(thiolan-2-yl)methylpyrrolidin-3-ol (CAS No. 2228090-28-4)
3-(thiolan-2-yl)methylpyrrolidin-3-ol, identified by the CAS number 2228090-28-4, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a unique structural motif combining a thiolane ring with a pyrrolidine scaffold, has garnered attention due to its potential applications in medicinal chemistry and the development of novel therapeutic agents.
The structural composition of 3-(thiolan-2-yl)methylpyrrolidin-3-ol encompasses a thiolane moiety linked to a pyrrolidine ring through a methylene group. The thiolane ring, characterized by its five-membered sulfur-containing heterocycle, introduces unique electronic and steric properties that can influence the compound's biological activity. The pyrrolidine ring, on the other hand, is a common pharmacophore found in numerous bioactive molecules, contributing to interactions with biological targets such as enzymes and receptors.
In recent years, there has been growing interest in the development of heterocyclic compounds for their diverse pharmacological properties. The combination of a thiolane and pyrrolidine structure in 3-(thiolan-2-yl)methylpyrrolidin-3-ol presents an intriguing opportunity for designing molecules with enhanced binding affinity and selectivity. This compound's potential lies in its ability to modulate biological pathways by interacting with specific targets, making it a valuable candidate for further investigation.
One of the most compelling aspects of 3-(thiolan-2-yl)methylpyrrolidin-3-ol is its structural versatility. The thiolane ring can participate in various chemical reactions, including nucleophilic substitution and coordination with metal ions, which can be exploited for derivatization purposes. This flexibility allows chemists to modify the molecule's properties by introducing different functional groups, thereby tailoring its biological activity to specific therapeutic needs.
Recent studies have highlighted the importance of sulfur-containing heterocycles in drug design due to their ability to enhance molecular interactions with biological targets. The sulfur atom in the thiolane ring can form hydrogen bonds and coordinate with metal ions, providing multiple interaction points with biological macromolecules. This feature makes 3-(thiolan-2-yl)methylpyrrolidin-3-ol a promising candidate for developing novel drugs targeting neurological disorders, inflammatory conditions, and other diseases where sulfur-based compounds have shown efficacy.
The pyrrolidine moiety in 3-(thiolan-2-yl)methylpyrrolidin-3-ol also contributes to its pharmacological potential. Pyrrolidine derivatives are well-documented for their role in various therapeutic areas, including antiviral, anti-inflammatory, and anticancer applications. The presence of this scaffold suggests that 3-(thiolan-2-yl)methylpyrrolidin-3-ol may exhibit similar properties, offering a new scaffold for drug discovery efforts.
Investigations into the biological activity of 3-(thiolan-2-yl)methylpyrrolidin-3-ol have revealed promising results in preclinical studies. Researchers have observed that this compound demonstrates moderate affinity for certain enzymes and receptors involved in disease pathways. These findings suggest that further optimization of the molecule could lead to the development of potent therapeutic agents with improved pharmacokinetic profiles.
The synthesis of 3-(thiolan-2-yl)methylpyrrolidin-3-ol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic strategies include the formation of the thiolane ring through cyclization reactions and subsequent functionalization to introduce the pyrrolidine moiety. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in medicinal chemistry research.
In conclusion, 3-(thiolan-2-yl)methylpyrrolidin-3-ol (CAS No. 2228090-28-4) represents a fascinating compound with significant potential in pharmaceutical applications. Its unique structural features, combining a thiolane ring with a pyrrolidine scaffold, make it an attractive candidate for drug discovery efforts aimed at developing novel therapeutic agents. Further research is warranted to fully explore its biological activity and therapeutic potential.
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